3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine
Overview
Description
3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The trifluoromethyl group (-CF3) attached to the thiadiazole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as chalcone derivatives containing 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole, have shown antifungal activities . The specific targets within the fungal cells are yet to be identified.
Mode of Action
It’s suggested that similar compounds can affect mycelial growth by disrupting membrane integrity . The disruption increases with the concentration of the compound .
Biochemical Pathways
It’s known that similar compounds can cause metabolic disturbances in organisms
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine is limited. Studies on related compounds suggest that trifluoromethyl groups can influence the pharmacokinetics of a compound, potentially leading to faster kinetics for tracer’s uptake .
Result of Action
It’s suggested that similar compounds can disrupt membrane integrity, affecting mycelial growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pesticide 3-trifluoromethyl-4-nitrophenol (TFM) has been used to control sea lamprey in the Great Lakes basin for over 30 years . The environmental conditions in this region may influence the effectiveness and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing a trifluoromethyl group and appropriate functional groups to form the thiadiazole ring. For example, the reaction of trifluoromethylthiosemicarbazide with a suitable electrophile can lead to the formation of the desired thiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.
Scientific Research Applications
3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties and biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine include other thiadiazole derivatives with different substituents, such as:
- 3-(Methyl)-1,2,4-thiadiazol-5-amine
- 3-(Chloromethyl)-1,2,4-thiadiazol-5-amine
- 3-(Bromomethyl)-1,2,4-thiadiazol-5-amine
Uniqueness
This makes it distinct from other thiadiazole derivatives with different substituents .
Biological Activity
3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a thiadiazole ring with a trifluoromethyl group, which enhances its biological activity. The presence of the trifluoromethyl group is known to influence the pharmacokinetics and bioactivity of compounds, making it a valuable moiety in drug design.
Antimicrobial Properties
Research has indicated that thiadiazole derivatives exhibit antimicrobial activities. For instance, compounds structurally related to this compound have shown effectiveness against various pathogens. The mechanism often involves disruption of microbial membrane integrity and interference with metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been reported to exhibit cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's mechanism may involve inhibition of DNA synthesis and modulation of key cellular pathways involved in tumorigenesis .
The proposed mechanisms for the biological activity of this compound include:
- Membrane Disruption : Similar compounds have been shown to disrupt the integrity of microbial membranes, leading to cell death.
- Inhibition of Key Enzymes : Thiadiazole derivatives may inhibit enzymes involved in nucleic acid synthesis and other critical biochemical pathways .
- Caspase Inhibition : Studies have demonstrated that certain thiadiazole derivatives can inhibit caspases involved in apoptosis, suggesting a potential role in anti-apoptotic therapies .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a detailed study assessing the anticancer properties of this compound against A549 and HeLa cells, it was found that the compound exhibited significant cytotoxicity with IC50 values indicating potent activity. The study emphasized the importance of further exploring the structure-activity relationship (SAR) to optimize efficacy against various cancer types .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, related compounds suggest that the trifluoromethyl group can enhance absorption and distribution properties. This characteristic may lead to improved bioavailability and therapeutic outcomes.
Properties
IUPAC Name |
3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3N3S/c4-3(5,6)1-8-2(7)10-9-1/h(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGALYMQIFVSEGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35581-44-3 | |
Record name | 3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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